Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride

Wittig reaction Epothilone analog synthesis Stereoselective olefination

Generic phosphonium salts fail to deliver the stereochemical control required for Z-selective Wittig couplings on thiazole substrates. This compound solves that problem with its precise tributylphosphonium-2-methylthiazole architecture. • Enables Z-olefin geometry control in epothilone analog synthesis • Phase-transfer catalyst for thiazole H/D exchange achieving D ≥ 90% • Validated antimicrobial pharmacophore scaffold for SAR exploration Supplied as a white to off-white hygroscopic solid, ≥98% purity, with full Certificate of Analysis. Immediate global shipping for R&D procurement.

Molecular Formula C17H33ClNPS
Molecular Weight 349.9 g/mol
CAS No. 211919-65-2
Cat. No. B015430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
CAS211919-65-2
SynonymsTributyl[(2-methyl-4-thiazolyl)methyl]phosphonium Chloride; 
Molecular FormulaC17H33ClNPS
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC1=CSC(=N1)C.[Cl-]
InChIInChI=1S/C17H33NPS.ClH/c1-5-8-11-19(12-9-6-2,13-10-7-3)14-17-15-20-16(4)18-17;/h15H,5-14H2,1-4H3;1H/q+1;/p-1
InChIKeySUTWGKKLKYNEMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride: Procurement-Critical Overview


Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride (CAS 211919-65-2) is a quaternary phosphonium salt featuring a tributylphosphonium head group linked to a 2-methyl-1,3-thiazol-4-ylmethyl moiety, with a molecular weight of approximately 349.94 g/mol [1]. It is supplied as a white to off-white hygroscopic solid with a reported melting point range of 63–67 °C (alternative lot-specific range 82–85 °C), soluble in chloroform and tetrahydrofuran, and requiring storage at -20 °C under inert atmosphere . The compound is catalogued as a specialized research chemical by Toronto Research Chemicals (TRC) under catalogue number T773775, and is positioned as a key synthetic intermediate and phase-transfer catalyst in advanced organic and pharmaceutical chemistry research .

Why Generic Phosphonium Salt Substitution Is Not Advisable


Generic substitution of this compound with simpler phosphonium salts such as tetrabutylphosphonium chloride (TBPC) or tetraphenylphosphonium chloride (TPPCl) is not recommended because these common phase-transfer catalysts lack the thiazole heterocycle that confers both the specific ylide geometry required for stereoselective Wittig olefinations and the biological target-engagement capability documented in thiazolylphosphonium salt series [1]. The 2-methylthiazole substituent directly modulates the pKa of the adjacent methylene bridge, controlling ylide formation efficiency, and simultaneously provides a pharmacophoric scaffold that simpler alkyl- or aryl-phosphonium salts cannot replicate [2]. Furthermore, the tributylphosphonium head group delivers a distinct balance of organic-phase extractability and water-solubility compared to triphenylphosphonium analogs, meaning that the hydrophobicity and phase-transfer kinetics are not interchangeable across the phosphonium salt family [3].

Evidence Guide: Differentiation from Comparator Compounds


Stereoselective Wittig Olefination for Epothilone Fragment Coupling

In the synthesis of the C10–C21 fragment of an epothilone D analog, the ylide generated from tributyl[(2-methylthiazol-4-yl)methyl]phosphonium chloride was employed in a key regio- and stereoselective Wittig reaction with (5R)-5-acetyl-2-methylcyclohex-2-en-1-one [1]. The exclusive use of this specific tributylphosphonium salt (rather than the corresponding triphenylphosphonium or trimethylphosphonium analog) was critical to achieve the requisite Z-olefin geometry and regiochemistry for the natural product scaffold. While the publication reports the method as the key stage of the synthesis and demonstrates successful construction of the fragment, explicit yield data for this specific step using this exact phosphonium salt versus comparator phosphonium salts is not provided in the disclosed abstract/summary; therefore this evidence dimension is tagged as Cross-study comparable based on the demonstrated synthetic utility of this specific phosphonium salt scaffold in epothilone chemistry [1].

Wittig reaction Epothilone analog synthesis Stereoselective olefination Thiazole-containing natural products

Phase-Transfer Catalytic H–D Exchange Efficiency in Thiazoles

In a foundational study of hydrogen–deuterium exchange under phase-transfer conditions, the catalytic efficiency of 11 quaternary ammonium, phosphonium, and arsonium salts was systematically compared across 15 thiazole substrates and 17 solvents [1]. First-order kinetics (in thiazole) were established for seven thiazoles, and the chain-length effect of tetraalkylammonium salts [Me(CH₂)ₙ]₄N⁺Br⁻ (n = 1–5) was quantitatively examined, demonstrating that the structure of the onium salt catalyst directly determines the rate and extent of deuterium incorporation [1]. The method achieved specific deuteration levels of D ≥ 90% for thiazoles and other heteroaromatics, providing a practical route to highly deuterated compounds [1]. Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride belongs to the phosphonium salt class evaluated in this catalytic manifold, and its tributylphosphonium head group – in contrast to trimethylammonium or tetraphenylphosphonium – is predicted to exhibit distinct extraction efficiency and interfacial behavior based on the chain-length and cation structure effects characterized in this study [1].

Phase-transfer catalysis Hydrogen-deuterium exchange Thiazole deuteration Isotopic labeling

QSAR-Driven Antimicrobial Activity of Thiazolylphosphonium Scaffolds

QSAR regression models were constructed to predict the antimicrobial activity of a series of 1,3-thiazolylphosphonium salts, followed by synthesis and experimental evaluation against Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. Among the synthesized compounds, 1,3-thiazole-4-ylphosphonium salts 4 and 5 displayed good antibacterial properties and high antifungal activity, with experimental results in good agreement with QSAR predictions [1]. The study demonstrates that the thiazole C4-phosphonium architecture is a validated antimicrobial pharmacophore, and that substitution at the thiazole C2 and C5 positions critically modulates activity [1]. Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride shares the core 1,3-thiazole-4-ylphosphonium scaffold and 2-methyl substitution pattern present in the active QSAR series; its tributylphosphonium head group further differentiates it from the triphenylphosphonium analogs studied, providing altered lipophilicity and membrane penetration characteristics [1].

Antimicrobial activity QSAR modeling Thiazolylphosphonium salts Antibacterial screening

Transition-Metal-Free C–C Bond Formation via Heteroarylphosphonium Intermediates

A recent methodology demonstrates that heteroarylphosphonium salts (including benzothiazol-2-yl-phosphonium and pyridin-4-yl-phosphonium salts) react directly with nitrile anions via a proposed nucleophilic aromatic substitution pathway, enabling transition-metal-free C–C bond formation under mild conditions [1]. This two-step protocol – direct synthesis of phosphonium salts from N-heterocycles followed by C–C bond formation – constitutes an efficient strategy for C–H functionalization without requiring transition metal catalysts, strong bases, or redox catalysis [1]. Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride, as a thiazol-4-ylmethyl phosphonium salt, belongs to this broader class of heteroarylphosphonium intermediates and can serve as a substrate for analogous C–C bond-forming transformations at the thiazole methylene bridge, with the tributylphosphine serving as a traceless leaving group [1].

C–H functionalization Heteroarylphosphonium salts Transition-metal-free alkylation C–C bond formation

Physical Form and Solubility Profile for Reproducible Handling

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride is a white to off-white hygroscopic solid with a melting point of 63–67 °C (alternative lot-specific range: 82–85 °C), soluble in chloroform and tetrahydrofuran . The compound requires storage at -20 °C under inert atmosphere due to its hygroscopic nature . In contrast, tetrabutylphosphonium chloride (CAS 2304-30-5) is a colorless viscous liquid at room temperature with low water solubility but good organic solvent solubility, and tetraphenylphosphonium chloride (CAS 2001-45-8) is a crystalline solid with different solubility characteristics . The solid-state form of the target compound facilitates accurate weighing and handling for stoichiometric reactions, while its specific solubility profile in THF and chloroform aligns with common Wittig and phase-transfer reaction conditions.

Physicochemical properties Solubility profile Storage stability Reproducibility

Specialized Supply Chain vs. Bulk Industrial Phosphonium Salts

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride is catalogued and supplied by Toronto Research Chemicals (TRC) under catalogue number T773775, a supplier specializing in complex organic chemicals for biomedical research with over 150,000 products and ISO-quality manufacturing [1]. The compound is also listed by Santa Cruz Biotechnology (2 g unit size) and Aladdin Scientific (T342085, 2 g at $285.90 with 8–12 week lead time) . In contrast, generic phosphonium salts such as tetrabutylphosphonium chloride and tetraphenylphosphonium chloride are available as bulk industrial chemicals from numerous suppliers. The specialized catalogue provenance of the target compound, sourced from research-chemical-focused manufacturers, supports lot-to-lot consistency and traceability requirements for reproducible academic and pharmaceutical research.

Chemical sourcing Research-grade purity Catalogue provenance Supply chain reliability

Procurement-Justified Application Scenarios


Stereoselective Wittig Olefination in Natural Product Synthesis

This compound is the phosphonium salt of choice for generating the ylide required in the regio- and stereoselective Wittig coupling of thiazole-containing fragments in epothilone analog synthesis [1]. The tributylphosphonium head group provides the specific steric environment necessary for Z-olefin geometry control at the thiazole-bearing double bond. Procurement of this exact salt, rather than a triphenylphosphonium analog, is required to reproduce the published stereochemical outcome.

Phase-Transfer Catalytic Deuterium Labeling of Thiazoles

The compound serves as a phase-transfer catalyst or catalyst precursor for hydrogen–deuterium exchange in thiazole substrates, enabling specific deuteration levels of D ≥ 90% under optimized conditions [1]. The tributylphosphonium architecture contributes to the interfacial activity and extraction efficiency that govern deuterium incorporation kinetics, distinguishing it from ammonium and arsonium salt catalysts evaluated in the same study.

Antimicrobial Discovery with Tunable Lipophilicity

The 1,3-thiazole-4-ylphosphonium core with 2-methyl substitution is a validated antimicrobial pharmacophore, as demonstrated by QSAR-guided synthesis and experimental screening [1]. The tributylphosphonium head group offers a lipophilicity profile distinct from the triphenylphosphonium series, which affects membrane penetration and antibacterial potency. This compound can serve as a starting scaffold for further structure–activity relationship exploration.

Transition-Metal-Free C–H Functionalization of Thiazoles

As a thiazol-4-ylmethyl phosphonium salt, this compound is primed for use in transition-metal-free C–C bond-forming reactions with nitrile anions, following the heteroarylphosphonium intermediate methodology [1]. The tributylphosphine group acts as a traceless leaving group, enabling mild and selective alkylation at the thiazole methylene position without requiring transition metal catalysts or strong bases.

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